molecular formula C16H12N4OS2 B2969542 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1172962-72-9

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2969542
CAS RN: 1172962-72-9
M. Wt: 340.42
InChI Key: AFFODMMMFSLEDF-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been synthesized as topoisomerase I inhibitors and have shown potent cytotoxicity against human cancer cell lines . The presence of a thiazolidinone ring has been observed to lead to greater anti-inflammatory and analgesic activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of the compound can be confirmed by spectroscopic analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by spectroscopic analyses . The yield, melting point, and IR, 1H, 13C NMR, and mass spectral data can provide information about the physical and chemical properties of the compound .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, COX enzymes convert arachidonic acid into prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide prevents this conversion, thereby disrupting the pathway and reducing inflammation .

Pharmacokinetics

The compound’s anti-inflammatory activity was evaluated in vitro, suggesting that it may have good bioavailability .

Result of Action

The molecular and cellular effects of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide’s action include the inhibition of COX enzymes and the subsequent reduction in the production of inflammatory mediators . This leads to a decrease in inflammation, as evidenced by the compound’s anti-inflammatory activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide. For instance, the compound’s solubility in various solvents can affect its bioavailability and distribution in the body . Additionally, the compound’s stability can be influenced by factors such as temperature and pH . .

Safety and Hazards

The safety and hazards of benzothiazole derivatives can be determined by cytotoxicity assays . The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Future Directions

Future research on benzothiazole derivatives could focus on enhancing their anti-tubercular activity . Molecular docking studies could be used to check the three-dimensional geometrical view of the ligand binding to their protein receptor . Further exploration of the structure-activity relationships of the new benzothiazole derivatives could lead to the development of a potent inhibitor with enhanced anti-tubercular activity .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-20-12(6-8-17-20)14(21)19-15-10(7-9-22-15)16-18-11-4-2-3-5-13(11)23-16/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFODMMMFSLEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

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